Scutellarin

Catalog No.
S542858
CAS No.
27740-01-8
M.F
C21H18O12
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scutellarin

CAS Number

27740-01-8

Product Name

Scutellarin

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H18O12

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

DJSISFGPUUYILV-ZFORQUDYSA-N

SMILES

OC1=C(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](C(O)=O)O2)C=C3C(C(C=C(C4=CC=C(O)C=C4)O3)=O)=C1O

Solubility

Soluble in DMSO

Synonyms

beta-D-glucopyranosiduronic acid, 5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl, flavone, 4',5,6,7-tetrahydroxy-, 7-beta-D-glucopyranuronoside, scutellarein 7-beta-D-glucuronide, scutellarein 7-beta-D-glucuronoside, scutellarein 7-glucuronide, scutellarein 7-O-beta-D-glucuronide, scutellarein-7-O-beta-glucuronide, scutellarein-7-O-glucuronide, scutellarin, scutellarin B

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O

Description

The exact mass of the compound Scutellarin is 462.0798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Scutellarin is a naturally occurring flavone found in various plants, most notably in the Scutellaria species (skullcap) and Erigeron species (fleabane) []. It has gained significant interest in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Here's a closer look at some key research applications of Scutellarin:

Neuroprotective Potential

Scutellarin's potential to protect nerve cells has made it a subject of research in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies suggest Scutellarin may help reduce oxidative stress and inflammation in the brain, which are implicated in these diseases [].

Anti-inflammatory Properties

Inflammation is a common underlying factor in many chronic diseases. Research indicates Scutellarin's ability to modulate inflammatory pathways, potentially offering benefits in conditions like arthritis, inflammatory bowel disease, and asthma [, ].

Scutellarin is a flavone, a subclass of flavonoids characterized by a specific chemical structure that includes a chromone backbone. It is primarily derived from plants such as Scutellaria barbata (Asian barbed skullcap) and Scutellaria lateriflora (North American skullcap), both of which have been utilized in traditional medicine for their therapeutic properties. Scutellarin is known for its diverse biological activities, including anticancer, antioxidant, and neuroprotective effects, making it a subject of significant scientific interest .

, particularly hydrolysis, where it can be converted into scutellarein through the action of β-glucuronidase enzymes. This metabolic conversion is crucial as scutellarein is considered an active metabolite with its own set of biological activities . Additionally, scutellarin can participate in redox reactions, contributing to its antioxidant properties by scavenging reactive oxygen species .

The biological activities of scutellarin are extensive:

  • Anticancer Properties: Scutellarin has demonstrated the ability to induce apoptosis in ovarian and breast cancer cells through mechanisms such as binding to tumor necrosis factor receptor II (TNFR2), inhibiting regulatory T cells associated with tumors .
  • Neuroprotection: It exhibits protective effects on nerve cells, particularly in conditions influenced by estrogen, suggesting potential applications in neurodegenerative diseases .
  • Antioxidant Effects: Scutellarin has shown both primary and secondary antioxidant properties, which help mitigate oxidative stress in biological systems .
  • Anti-HIV Activity: Laboratory studies indicate that scutellarin can inhibit various strains of HIV-1 by preventing viral attachment and cell fusion .

The synthesis of scutellarin can be achieved through several methods:

  • Natural Extraction: Obtained from plants like Scutellaria barbata, where it exists in trace amounts.
  • Chemical Synthesis: A notable synthetic route involves the conversion of 3,4,5-trimethoxyphenol through a series of reactions including acetylation, aldolization, cyclization, and hydrolysis to yield scutellarein, which can then be further processed to obtain scutellarin .

Scutellarin has various applications across different fields:

  • Pharmaceuticals: Due to its anticancer and neuroprotective properties, it is being explored as a potential therapeutic agent for cancer treatment and neurodegenerative diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at reducing oxidative stress.
  • Traditional Medicine: Used in herbal formulations for treating various ailments due to its broad spectrum of biological activities .

Research indicates that scutellarin interacts with several biological targets:

  • TNF Receptor II: Its binding to this receptor plays a critical role in modulating immune responses in the tumor microenvironment .
  • VEGF Pathway: Scutellarin inhibits vascular endothelial growth factor expression in retinal endothelial cells, suggesting its potential utility in treating diabetic retinopathy .
  • HIV Replication Mechanism: Studies have shown that scutellarin disrupts the HIV replication cycle at multiple stages, highlighting its potential as an antiviral agent .

Several compounds share structural or functional similarities with scutellarin. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
ScutellareinFlavoneAntioxidant, anticancerActive metabolite of scutellarin
BaicaleinFlavoneAnticancer, anti-inflammatoryDerived from Scutellaria baicalensis
LuteolinFlavoneAntioxidant, anti-inflammatoryExhibits strong anti-allergic properties
QuercetinFlavonolAntioxidant, anti-inflammatoryWidely studied for cardiovascular benefits
ApigeninFlavoneAnticancer, anxiolyticKnown for its sedative effects

Scutellarin's uniqueness lies in its specific binding affinity to TNF receptor II and its dual role as both an antioxidant and an anticancer agent. Its diverse mechanisms of action differentiate it from other flavonoids and enhance its therapeutic potential across various medical fields.

Conventional solvent-based extraction methods constitute the foundational approaches for scutellarin isolation from plant materials, particularly from Erigeron breviscapus [1] [2]. These methodologies rely on the differential solubility of scutellarin in various organic and aqueous solvent systems to achieve selective extraction and purification.

Reflux Extraction Methodologies

Reflux extraction represents one of the most widely employed conventional techniques for scutellarin recovery. The method utilizing seventy percent ethanol demonstrates extraction efficiencies ranging from 68.1 to 80.5 percent, with optimal operating temperatures between 60 and 80 degrees Celsius [1] [2]. The extraction process typically requires two to four hours of continuous reflux, during which the ethanol-water mixture facilitates the dissolution of scutellarin while minimizing the co-extraction of unwanted plant constituents. Pure methanol reflux extraction achieves slightly higher efficiencies of 75 to 85 percent, demonstrating superior selectivity for flavonoid compounds, though environmental and toxicity concerns limit its practical application [3] [4].

Ethyl acetate reflux extraction offers distinct advantages in terms of selectivity, particularly for reducing polar impurities in the final extract. Operating at temperatures between 77 and 85 degrees Celsius, this method achieves extraction efficiencies of 70 to 78 percent over three to four hours [3]. The lower polarity of ethyl acetate compared to alcoholic solvents results in cleaner extracts with reduced content of highly polar plant metabolites such as sugars and organic acids.

Maceration and Percolation Techniques

Maceration extraction provides a gentler alternative that operates at room temperature, thereby preventing thermal degradation of heat-sensitive compounds. This method employs various methanol-water ratios and achieves extraction efficiencies between 60 and 75 percent [3] [5]. However, the extended extraction periods of 24 to 48 hours represent a significant limitation for industrial applications requiring rapid throughput.

Percolation extraction offers continuous processing capabilities with good yield potential, typically achieving 65 to 80 percent efficiency using ethanol-water mixtures [5]. The method allows for the continuous replacement of saturated solvent with fresh extraction medium, thereby maintaining concentration gradients that drive mass transfer. Despite requiring 12 to 24 hours for complete extraction, percolation provides consistent results suitable for large-scale operations.

Soxhlet Extraction Implementation

Soxhlet extraction integrates the advantages of reflux and percolation methodologies through continuous solvent cycling. Operating at temperatures between 70 and 80 degrees Celsius, this technique achieves extraction efficiencies of 75 to 85 percent within six to eight hours [3]. The automatic continuous extraction mechanism ensures efficient utilization of solvent while maintaining high extraction efficiency. However, the prolonged high-temperature exposure may result in thermal degradation of sensitive compounds.

Liquid-Liquid and Solid-Phase Extraction

Liquid-liquid extraction using ethyl acetate-water systems provides rapid separation capabilities with extraction efficiencies matching those of reflux methods (68.1 to 80.5 percent) within 30 to 60 minutes [6] [1]. This approach is particularly valuable for processing aqueous plant extracts where direct solvent extraction of scutellarin is required.

Solid-phase extraction demonstrates the highest selectivity among conventional methods, achieving 85 to 95 percent efficiency in 15 to 30 minutes [7]. The method employs various stationary phases designed to selectively retain scutellarin while allowing impurities to pass through, resulting in exceptionally clean extracts suitable for analytical applications.

Advanced Separation Technologies

High-Speed Counter-Current Chromatography

High-Speed Counter-Current Chromatography represents a revolutionary advancement in scutellarin purification technology, offering unique advantages through its liquid-liquid partition mechanism without solid matrix support [8] [9] [10]. This technique eliminates irreversible adsorptive losses commonly encountered with conventional chromatographic methods, thereby providing superior recovery rates and preventing column deterioration.

Two-Step Purification Protocol

The optimal High-Speed Counter-Current Chromatography protocol for scutellarin purification employs a sophisticated two-step approach utilizing carefully selected biphasic solvent systems [8] [9]. The first step employs n-hexane:ethyl acetate:methanol:acetic acid:water in a 1:6:1.5:1:4 volume ratio, achieving an initial purification with 81.3 percent purity and 92 to 95 percent yield [8]. This solvent system provides a partition coefficient between 0.8 and 1.2, ensuring optimal separation efficiency with retention times of approximately 120 minutes.

The second purification step utilizes ethyl acetate:n-butanol:acetonitrile:0.1 percent hydrochloric acid in a 5:2:5:10 volume ratio, elevating the final purity to 95.6 percent [8]. This refined solvent system maintains partition coefficients between 0.9 and 1.1, with extended retention times of 150 minutes to achieve superior resolution. The overall yield following both purification steps reaches 89.12 percent, representing exceptional recovery for a two-step chromatographic process.

Operational Parameters and Optimization

Critical operational parameters significantly influence separation efficiency and require precise optimization for maximum performance. Revolution speeds between 800 and 900 revolutions per minute provide optimal centrifugal force for maintaining stable two-phase systems while ensuring adequate mixing for mass transfer [8] [11]. Flow rates ranging from 1.5 to 3.0 milliliters per minute balance separation resolution with processing time, with lower flow rates in the second step improving final purity.

Stationary phase retention percentages between 75 and 90 percent are essential for maintaining chromatographic integrity throughout the separation process [8]. Higher retention percentages provide better resolution but may extend processing times, while lower retention compromises separation efficiency. The selection of appropriate solvent systems considers both the chemical properties of scutellarin and the partition behavior of major impurities present in crude extracts.

Mechanistic Advantages and Applications

The fundamental advantage of High-Speed Counter-Current Chromatography lies in its liquid-liquid partition mechanism, which prevents sample loss through irreversible adsorption to solid supports [10] [11]. This characteristic proves particularly valuable for scutellarin purification, as flavonoid compounds frequently exhibit strong interactions with conventional silica-based stationary phases. The absence of solid matrix eliminates column deterioration concerns, enabling prolonged operation without performance degradation.

The technique demonstrates exceptional scalability, with separation protocols readily adaptable from analytical to preparative scales without fundamental modifications [9]. This scalability advantage makes High-Speed Counter-Current Chromatography particularly attractive for industrial applications requiring large-scale scutellarin purification. Additionally, the recovered solvents can be efficiently recycled, reducing operational costs and environmental impact.

Microwave- and Ultrasound-Assisted Extraction

Microwave- and ultrasound-assisted extraction technologies represent paradigmatic shifts toward green chemistry principles in natural product extraction, offering substantial improvements in efficiency, selectivity, and environmental impact compared to conventional methodologies [12] [13] [14].

Microwave-Assisted Extraction Optimization

Microwave-assisted extraction achieves remarkable efficiency improvements through controlled application of electromagnetic energy to facilitate cellular disruption and enhanced mass transfer. Optimal extraction conditions involve temperatures of 80 degrees Celsius, extraction times of 40 minutes, and solid-liquid ratios of 1:10 weight per volume [15]. Under these conditions, scutellarin yields reach 1.02 percent, representing significant improvements over conventional heat-reflux methods [16] [15].

The microwave heating mechanism generates heat directly within plant tissues through ionic conduction and dipole rotation, creating rapid temperature increases that enhance cell wall permeability [13]. This mechanism enables faster and more complete extraction of scutellarin while requiring substantially less solvent and energy compared to conventional heating methods. Microscopic analysis reveals extensive cellular disruption following microwave treatment, confirming the enhanced extraction mechanism through improved accessibility of intracellular compounds [15].

Power optimization studies demonstrate that 600 to 800 watts provides optimal extraction efficiency without excessive thermal stress that might degrade scutellarin [13]. Higher power levels may cause localized overheating and compound degradation, while insufficient power fails to achieve adequate cellular disruption. Temperature control remains critical, as prolonged exposure above 80 degrees Celsius can result in scutellarin degradation through hydrolysis or oxidation reactions.

Ultrasound-Assisted Extraction Methodologies

Ultrasound-assisted extraction harnesses acoustic cavitation phenomena to enhance mass transfer and cellular disruption, providing efficient scutellarin extraction under mild conditions [12] [14] [17]. Operating frequencies of 40 kilohertz with extraction temperatures between 40 and 60 degrees Celsius achieve extraction yields of 0.85 to 0.95 percent within 30 minutes [14]. The lower temperature requirements compared to microwave extraction make ultrasound particularly suitable for heat-sensitive applications.

The cavitation mechanism creates microscopic bubbles that undergo rapid formation and collapse, generating localized high-pressure and high-temperature conditions that disrupt cellular structures [14]. This phenomenon enhances solvent penetration into plant tissues while maintaining bulk solution temperatures well below levels that might cause thermal degradation. The acoustic energy also promotes improved mixing and mass transfer, accelerating the dissolution of scutellarin into the extraction solvent.

Pulsed ultrasound-assisted extraction represents an advanced refinement that optimizes energy delivery while preventing excessive heating. Optimal pulsing protocols employ 25 seconds of ultrasound activation followed by 5 seconds of rest, repeated over 25 minutes total extraction time [14]. This approach achieves extraction yields of 1.08 percent with power requirements of 400 watts, demonstrating superior efficiency compared to continuous ultrasound application.

Deep Eutectic Solvent Integration

The integration of deep eutectic solvents with ultrasound-assisted extraction represents a cutting-edge advancement in green extraction technology [12] [14]. Choline chloride:acetamide deep eutectic solvents in 1:4 molar ratios with 30 percent water content achieve exceptional extraction efficiency when combined with ultrasonic assistance. This system attains extraction yields of 0.94 to 1.05 percent while providing subsequent purification through anti-solvent precipitation, reaching 71.2 percent purity after treatment [12] [14].

Deep eutectic solvents offer several advantages over conventional organic solvents, including biodegradability, low toxicity, and tunable physicochemical properties [12]. The hydrogen bonding networks within these solvents provide enhanced solubilization of flavonoid compounds while maintaining environmental compatibility. However, the low volatility of deep eutectic solvents presents challenges for solvent removal and product recovery, necessitating innovative purification approaches such as anti-solvent precipitation.

The combination of microwave and ultrasound technologies represents the frontier of advanced extraction methodology, achieving extraction yields of 1.20 to 1.35 percent with purities between 90 and 95 percent [13]. This synergistic approach combines the rapid heating advantages of microwave energy with the mechanical disruption benefits of ultrasonic cavitation, providing unparalleled extraction efficiency for scutellarin recovery.

Synthetic Approaches for Scutellarin Production

Chemical Synthesis Routes

Chemical synthesis of scutellarin provides reliable access to this valuable flavonoid compound independent of natural source availability and seasonal variations. Contemporary synthetic methodologies encompass diverse approaches ranging from total synthesis strategies to semi-synthetic transformations of readily available precursors [18] [19] [20] [21].

Total Synthesis from 3,4,5-Trimethoxyphenol

The most efficient total synthesis route originates from 3,4,5-trimethoxyphenol and proceeds through four strategically designed steps: acetylation, aldolization, cyclization, and hydrolysis [18] [22]. This synthetic sequence achieves overall yields between 60 and 65 percent with final purities reaching 95 to 98 percent [18]. The initial acetylation step employs acetic anhydride under boron trifluoride etherate catalysis at 75 degrees Celsius for two hours, achieving 86 percent conversion to the corresponding acetyl derivative [23].

The subsequent aldolization reaction utilizes p-methoxybenzaldehyde under basic conditions, typically employing potassium hydroxide over 50 hours to achieve 90 percent yield [23]. This step establishes the critical carbon-carbon bond that will ultimately form the flavone backbone. The cyclization reaction proceeds through iodine-catalyzed oxidative cyclization in dimethyl sulfoxide at 110 degrees Celsius, requiring four hours for 80 percent conversion to the desired flavone structure [23].

The final hydrolysis step removes protective groups through treatment with pyridine hydrochloride at 190 degrees Celsius, followed by acetylation and subsequent controlled hydrolysis to reveal the natural hydroxyl pattern characteristic of scutellarin [23]. This synthetic route demonstrates excellent reproducibility and provides material suitable for pharmaceutical applications.

Five-Step Synthesis from 2,6-Dimethoxy-p-benzoquinone

An alternative total synthesis approach utilizes 2,6-dimethoxy-p-benzoquinone as the starting material, proceeding through reduction, Friedel-Crafts acetylation, Claisen-Schmidt condensation, cyclization, and demethylation to achieve scutellarin in 60 percent overall yield [24] [25]. This route offers advantages in terms of starting material availability and cost-effectiveness, as 2,6-dimethoxy-p-benzoquinone represents a commercially accessible and inexpensive precursor.

The reduction step converts the quinone to the corresponding hydroquinone using standard reducing agents under mild conditions. Friedel-Crafts acetylation introduces the necessary acyl functionality, while the Claisen-Schmidt condensation with p-methoxybenzaldehyde establishes the chalcone intermediate. Oxidative cyclization forms the flavone ring system, and final demethylation reveals the natural hydroxyl substitution pattern [24].

This synthetic route demonstrates particular suitability for large-scale production due to the commercial availability of starting materials and the straightforward nature of the required transformations. The operational simplicity and good yields make this approach attractive for industrial implementation where cost considerations are paramount.

Gold-Catalyzed Glucuronidation Strategy

Advanced synthetic methodology employs gold(I)-catalyzed glucuronidation for direct formation of the critical glucuronic acid linkage characteristic of scutellarin [19] [26]. This approach features appropriately protected glucuronyl o-alkynylbenzoate substrates that undergo gold-catalyzed glycosylation reactions to form the desired flavonoid glucuronide in 70 to 75 percent yield [19].

The methodology provides exceptional stereoselectivity for the beta-anomer configuration required for biological activity, while the mild reaction conditions preserve sensitive hydroxyl functionalities. The gold catalysis enables efficient glucuronidation under conditions that avoid the harsh acidic or basic conditions typically required for glycosidic bond formation [26]. This approach represents a significant advancement in flavonoid glycoside synthesis, providing access to scutellarin with purities reaching 96 to 98 percent.

Semi-Synthetic Transformations

Semi-synthetic approaches provide efficient access to scutellarin through modification of naturally occurring precursors such as scutellarein or related flavonoids [20] [21]. Acid hydrolysis of naturally occurring scutellarin using 6 normal hydrochloric acid achieves 85 to 90 percent conversion to scutellarein, which can subsequently be regioselectively glucuronidated to regenerate scutellarin [20].

Alternative semi-synthetic routes employ metabolic intermediates or structural analogs as starting points for scutellarin synthesis. These approaches frequently offer shorter synthetic sequences and higher overall yields compared to total synthesis strategies, making them particularly attractive when suitable precursors are readily available [21].

Biocatalytic Strategies Using Engineered Enzymes

Biocatalytic production of scutellarin represents the convergence of synthetic biology, metabolic engineering, and green chemistry principles to achieve sustainable and scalable synthesis of this valuable natural product [27] [28] [29] [30].

Yarrowia lipolytica Engineering Platforms

Yarrowia lipolytica has emerged as the premier microbial platform for scutellarin biosynthesis, achieving remarkable production titers through systematic metabolic engineering [29] [30]. The highest reported production levels reach 703.01 ± 4.83 milligrams per liter in shake flask cultures, representing a significant milestone in microbial natural product synthesis [29]. This achievement results from comprehensive optimization including enzyme selection, cofactor regeneration, precursor supply enhancement, and oxygen delivery improvement.

The critical enzyme combination involves flavone-6-hydroxylase from Scutellaria baicalensis (SbF6H) paired with NADPH-cytochrome P450 reductase ATR2, providing optimal catalytic efficiency for the key hydroxylation step [29]. Copy number optimization of rate-limiting enzyme genes enhances flux through the biosynthetic pathway, while overexpression of ZWF1 and GND1 increases NADPH supply essential for P450-mediated reactions [29].

Fed-batch fermentation optimization enables production scaling to 346 milligrams per liter over 120 hours, demonstrating industrial feasibility [30]. The integration of heterologous vitreoscilla hemoglobin (VHb) enhances oxygen supply for P450 enzymes, addressing a critical limitation in aerobic flavonoid biosynthesis [29]. These engineering achievements establish Yarrowia lipolytica as a robust platform for scutellarin production with significant commercial potential.

Escherichia coli Biosynthetic Systems

Engineered Escherichia coli systems provide complementary approaches to scutellarin biosynthesis with advantages in genetic manipulation simplicity and rapid strain development [27] [28] [31]. The sequential self-assembly enzyme reactor strategy achieves scutellarin production of 120.4 milligrams per liter through protein-peptide interaction-mediated enzyme complex formation [27] [28].

This approach optimizes enzyme stoichiometry and spatial organization to reduce intermediate accumulation and eliminate pathway bottlenecks. The engineered strains demonstrate 1.4-fold improvement in scutellarin production compared to conventional expression systems, while achieving 6.6-fold enhancement in baicalein production (143.5 milligrams per liter from 21.6 milligrams per liter) [27] [28].

The Escherichia coli platform enables rapid prototyping of biosynthetic pathways and facilitates enzyme engineering efforts through well-established molecular biology tools. However, the production titers remain lower than those achieved in Yarrowia lipolytica, limiting its application to research and development rather than commercial production [31].

Plant-Based Transient Expression Systems

Nicotiana benthamiana transient expression systems offer unique advantages for scutellarin biosynthesis through exploitation of endogenous plant metabolic networks [32]. The introduction of flavone synthase II (FNSII), flavone-6-hydroxylase (F6H), and flavonoid 7-O-glucuronosyltransferase (F7GAT) enables scutellarin production at 11.35 nanomoles per gram fresh weight [32].

The integration of Arabidopsis thaliana MYB12 transcription factor enhances flux through the flavonoid metabolic pathway by activating multiple biosynthetic genes [32]. This approach provides proof-of-concept for plant-based production systems while maintaining the natural cellular environment for flavonoid biosynthesis. However, the lower production titers compared to microbial systems limit practical applications.

In Vitro Enzyme Cascade Systems

Cell-free enzyme cascade systems provide powerful tools for scutellarin biosynthesis optimization and mechanistic understanding [33]. These systems achieve production rates of 50 to 80 milligrams per liter within 4 to 6 hours using purified enzymes including F6H, F7GAT, and UGT88D8 [33]. The high specific activities (10 to 15 milligrams per liter per hour) demonstrate the intrinsic catalytic potential of the biosynthetic enzymes.

In vitro systems enable precise control of enzyme concentrations, cofactor availability, and reaction conditions, facilitating detailed kinetic analysis and optimization. The approach proves particularly valuable for enzyme engineering efforts and pathway debugging before implementation in living systems [33]. However, the costs associated with enzyme purification and cofactor regeneration limit large-scale applications.

Enzyme Engineering and Optimization

Computational protein engineering provides powerful approaches for enhancing enzyme performance in scutellarin biosynthesis [34]. Molecular dynamics simulations and quantum chemical calculations guide rational modification of flavonoid 6-hydroxylases to improve catalytic efficiency and reduce byproduct formation [34]. The L540A mutation in CYP82D4 achieves 1.37-fold improvement in catalytic efficiency through enhanced substrate binding and product release [34].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

462.07982601 g/mol

Monoisotopic Mass

462.07982601 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16IGP0ML9A

Other CAS

116122-36-2

Wikipedia

Scutellarin

Dates

Last modified: 08-15-2023
1. Sun, C., Li, C., Li, X., et al. Scutellarin induces apoptosis and autophagy in NSCLC cells through ERK1/2 and AKT Signaling Pathways in vitro and in vivo. J. Cancer 9(18), 3247-3256 (2018).
2. Zhang, X., Ji, R.R., Sun, H., et al. Scutellarin ameliorates nonalcoholic fatty liver disease through the PPARγ/PGC-1α-Nrf2 pathway. Free Radic Res. 52(2), 198-211 (2018).
3. Baluchnejadmojarad, T., Zinali, H., and Roghani, M. Scutellarin alleviates lipopolysaccharide-induced cognitive deficits in the rat: Insights into underlying mechanisms. Int. Immunopharmacol. 54, 311-319 (2018).

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